molecular formula C15H20N4O B6645679 N-(1-morpholin-4-ylpropan-2-yl)quinazolin-2-amine

N-(1-morpholin-4-ylpropan-2-yl)quinazolin-2-amine

Cat. No.: B6645679
M. Wt: 272.35 g/mol
InChI Key: CFULMZDTBMEYPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-morpholin-4-ylpropan-2-yl)quinazolin-2-amine, also known as MPQA, is a chemical compound with potential applications in scientific research. This compound has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments. In

Scientific Research Applications

N-(1-morpholin-4-ylpropan-2-yl)quinazolin-2-amine has potential applications in scientific research, particularly in the field of cancer research. Studies have shown that this compound can inhibit the growth of cancer cells and induce apoptosis (programmed cell death) in cancer cells. This compound has also been studied for its potential as a therapeutic agent for other diseases, such as Alzheimer's disease and Parkinson's disease.

Mechanism of Action

N-(1-morpholin-4-ylpropan-2-yl)quinazolin-2-amine exerts its effects through the inhibition of protein kinase CK2, an enzyme that is involved in cell proliferation and survival. By inhibiting CK2, this compound can induce apoptosis in cancer cells and potentially other types of cells. This compound has also been shown to inhibit the activity of other enzymes, such as topoisomerase II and cyclin-dependent kinase 2, which are involved in DNA replication and cell cycle regulation.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. Studies have shown that this compound can induce cell cycle arrest, inhibit angiogenesis (the formation of new blood vessels), and inhibit the migration and invasion of cancer cells. This compound has also been shown to increase the levels of reactive oxygen species (ROS) in cells, which can lead to oxidative stress and cell death.

Advantages and Limitations for Lab Experiments

N-(1-morpholin-4-ylpropan-2-yl)quinazolin-2-amine has several advantages for lab experiments, including its ability to selectively inhibit CK2 and its potential as a therapeutic agent for cancer and other diseases. However, there are also limitations to using this compound in lab experiments. For example, this compound has a relatively short half-life in vivo, which can limit its effectiveness as a therapeutic agent. Additionally, this compound can have off-target effects on other enzymes, which can complicate data interpretation.

Future Directions

There are several future directions for research on N-(1-morpholin-4-ylpropan-2-yl)quinazolin-2-amine. One area of research is the development of more potent and selective CK2 inhibitors based on the structure of this compound. Another area of research is the investigation of the potential therapeutic applications of this compound for diseases other than cancer, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to explore the potential advantages and limitations of using this compound in clinical settings.

Synthesis Methods

N-(1-morpholin-4-ylpropan-2-yl)quinazolin-2-amine can be synthesized using a multi-step process involving the reaction of 4-aminobenzoic acid with ethyl chloroformate, followed by the reaction of the resulting ethyl 4-(chlorocarbonyl)benzoate with 2-aminoquinazoline. The final step involves the reaction of the resulting ethyl 2-(4-(2-((morpholin-4-yl)propylamino)quinazolin-2-ylamino)phenyl)acetate with morpholine to form this compound.

Properties

IUPAC Name

N-(1-morpholin-4-ylpropan-2-yl)quinazolin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O/c1-12(11-19-6-8-20-9-7-19)17-15-16-10-13-4-2-3-5-14(13)18-15/h2-5,10,12H,6-9,11H2,1H3,(H,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFULMZDTBMEYPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1CCOCC1)NC2=NC3=CC=CC=C3C=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.